N-(3-chlorophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide
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Overview
Description
N-(3-chlorophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide is a synthetic organic compound. Compounds of this nature are often studied for their potential applications in various fields such as chemistry, biology, medicine, and industry. The unique structure of this compound, featuring a cyclopropane ring and multiple halogen substituents, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of Halogen Substituents: Halogenation reactions are used to introduce chlorine atoms into the molecule.
Amidation: The final step involves the formation of the carboxamide group through a reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropane ring or the phenyl group.
Reduction: Reduction reactions can target the halogen substituents or the carboxamide group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, compounds with halogen substituents and cyclopropane rings can interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide
- N-(3-chlorophenyl)-3-(2,2-dichloroethenyl)-2-methylcyclopropane-1-carboxamide
Uniqueness
The unique combination of the cyclopropane ring, multiple halogen substituents, and the carboxamide group distinguishes N-(3-chlorophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide from other similar compounds. These structural features may confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H14Cl3NO |
---|---|
Molecular Weight |
318.6 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H14Cl3NO/c1-14(2)10(7-11(16)17)12(14)13(19)18-9-5-3-4-8(15)6-9/h3-7,10,12H,1-2H3,(H,18,19) |
InChI Key |
RHDNKNVNMHTZRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)NC2=CC(=CC=C2)Cl)C=C(Cl)Cl)C |
Origin of Product |
United States |
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